molecular formula C25H29NO5 B15123911 (4R)-Boc-4-(4-methylbenzyl)-Pyr-OBzl

(4R)-Boc-4-(4-methylbenzyl)-Pyr-OBzl

Cat. No.: B15123911
M. Wt: 423.5 g/mol
InChI Key: VKNAYMXEGGFDHX-UHFFFAOYSA-N
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Description

(4R)-tert-Butoxycarbonyl-4-(4-methylbenzyl)-pyrrolidine-1-carboxylate benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a 4-methylbenzyl group, and a benzyl ester group. The stereochemistry of the compound is defined by the (4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-tert-Butoxycarbonyl-4-(4-methylbenzyl)-pyrrolidine-1-carboxylate benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base, such as triethylamine, to protect the amine functionality.

    Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced through a nucleophilic substitution reaction, where the pyrrolidine ring is reacted with 4-methylbenzyl chloride in the presence of a base, such as sodium hydride.

    Formation of the Benzyl Ester: The benzyl ester group is formed by reacting the carboxylic acid derivative of the pyrrolidine ring with benzyl alcohol in the presence of a coupling agent, such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of (4R)-tert-Butoxycarbonyl-4-(4-methylbenzyl)-pyrrolidine-1-carboxylate benzyl ester follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-tert-Butoxycarbonyl-4-(4-methylbenzyl)-pyrrolidine-1-carboxylate benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylbenzyl positions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methylbenzyl derivatives.

Scientific Research Applications

(4R)-tert-Butoxycarbonyl-4-(4-methylbenzyl)-pyrrolidine-1-carboxylate benzyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4R)-tert-Butoxycarbonyl-4-(4-methylbenzyl)-pyrrolidine-1-carboxylate benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-tert-Butoxycarbonyl-4-(4-methylbenzyl)-pyrrolidine-1-carboxylate benzyl ester
  • (4R)-tert-Butoxycarbonyl-4-(4-chlorobenzyl)-pyrrolidine-1-carboxylate benzyl ester
  • (4R)-tert-Butoxycarbonyl-4-(4-methoxybenzyl)-pyrrolidine-1-carboxylate benzyl ester

Uniqueness

(4R)-tert-Butoxycarbonyl-4-(4-methylbenzyl)-pyrrolidine-1-carboxylate benzyl ester is unique due to its specific stereochemistry and the presence of the 4-methylbenzyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl 4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-17-10-12-18(13-11-17)14-20-15-21(23(28)30-16-19-8-6-5-7-9-19)26(22(20)27)24(29)31-25(2,3)4/h5-13,20-21H,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNAYMXEGGFDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(N(C2=O)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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